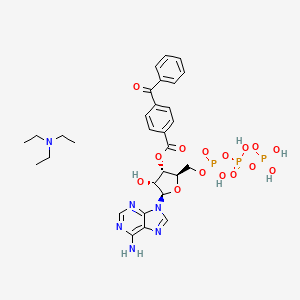

BzATP triethylammonium salt

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BzATP triethylammonium salt involves the benzoylation of adenosine triphosphate (ATP) to form 2ʹ (3ʹ)-O- (4-Benzoylbenzoyl)adenosine-5ʹ-triphosphate. This reaction typically requires the use of benzoyl chloride and a suitable base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective benzoylation of the ATP molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and yield. The compound is typically produced in a lyophilized powder form for ease of storage and handling .

Analyse Des Réactions Chimiques

Types of Reactions

BzATP triethylammonium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the benzoyl groups.

Substitution: The benzoyl groups can be substituted with other functional groups to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified benzoyl groups .

Applications De Recherche Scientifique

Neurobiology

BzATP triethylammonium salt is primarily utilized in neurobiological studies to explore the role of P2X7 receptors in neuronal function and pathology.

- Calcium Signaling : Research has demonstrated that BzATP induces a rapid increase in intracellular calcium levels in retinal ganglion cells, which is crucial for understanding neuronal excitability and signaling pathways. In one study, 50 µM of BzATP was applied for 2 minutes, resulting in elevated calcium levels in over 80% of the examined cells .

- Inflammation and Neurodegeneration : The compound has been implicated in studies examining the activation of inflammasomes and subsequent pyroptosis in neurodegenerative conditions. For instance, BzATP treatment can activate the NLRP3 inflammasome in microglial cells, contributing to inflammation observed in conditions like Alzheimer's disease .

Cancer Research

This compound has shown promising applications in cancer biology, particularly concerning glioma cell lines.

- Cell Proliferation and Migration : In vitro studies have indicated that BzATP promotes the proliferation and migration of U87 and U251 glioma cells. Optimal concentrations (100 µM) were found to enhance cell proliferation significantly over a 24-hour incubation period . This effect is attributed to the activation of P2X7 receptors, which play a role in tumor growth and metastasis.

- Mechanistic Insights : The mechanism underlying these effects involves the upregulation of P2X7 receptor expression and subsequent signaling pathways that regulate cell survival and proliferation .

Immunology

The role of this compound extends into immunological research, particularly concerning T cell activation.

- T Cell Activation : Studies have shown that BzATP can activate CD8+ T cells independently of antigen presentation. This activation mechanism may have implications for understanding immune responses during hypertension and other pathological states .

- Cytokine Release : In addition to T cell activation, BzATP has been linked to the secretion of pro-inflammatory cytokines through P2X7 receptor-mediated pathways, suggesting its potential as a therapeutic target for modulating immune responses .

Physiological Studies

This compound has also been employed to investigate various physiological processes.

- Energy Metabolism : In vivo studies involving C57BL/6J mice demonstrated that administration of BzATP increased metabolic rate and oxygen consumption while decreasing respiratory rate. This suggests a significant role for P2X7 receptor activation in energy homeostasis and muscle metabolism .

Data Summary Table

Mécanisme D'action

BzATP triethylammonium salt exerts its effects by acting as an agonist of the P2X7 receptor, a ligand-gated ion channel activated by ATP. Upon binding to the P2X7 receptor, this compound induces the opening of the ion channel, allowing the influx of calcium ions and other cations. This activation leads to various downstream signaling events, including the activation of caspase-3 and the induction of apoptosis in certain cell types .

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine triphosphate (ATP): The natural ligand for P2X receptors, but with lower potency compared to BzATP triethylammonium salt.

α,β-methylene ATP: Another ATP analog with different receptor selectivity and potency.

Oxidized ATP (oATP): A modified form of ATP used in similar research applications.

Uniqueness

This compound is unique due to its higher potency and selectivity for the P2X7 receptor compared to other ATP analogs. This makes it a valuable tool for studying purinergic signaling and its associated physiological and pathological processes .

Activité Biologique

BzATP triethylammonium salt, chemically known as 2'(3')-O-(4-benzoylbenzoyl)adenosine-5'-triphosphate tri(triethylammonium) salt, is a potent agonist of the purinergic P2X7 receptor. This compound is notable for its enhanced potency compared to ATP, exhibiting a 5-10 fold increase in activity, making it a valuable tool in pharmacological research and therapeutic applications.

P2X7 Receptor Agonism

This compound is primarily recognized for its role as a P2X7 receptor agonist . The effective concentration (EC50) values for activating P2X7 receptors are approximately:

This compound has been shown to activate P2X7 receptors expressed in various cell types, including HEK-293 cells, where it induces significant changes in intracellular calcium levels, measured using fluorescent dyes .

Comparative Potency

In comparison to ATP, this compound demonstrates significantly greater potency at the P2X7 receptor. The EC50 values indicate that it can effectively stimulate receptor activity at lower concentrations than ATP, which is critical for studies involving purinergic signaling pathways .

Partial Agonist Activity

In addition to its role as a full agonist at P2X7 receptors, BzATP exhibits partial agonist activity at other P2X receptors:

This dual functionality allows researchers to explore various signaling pathways and physiological responses mediated by these receptors.

pH Modulation and Non-Specific Effects

Research has indicated that this compound can induce changes in cytosolic pH independent of P2 receptor activation. Specifically, the presence of triethylamine (TEA), a component of the compound, can permeate cell membranes and alter intracellular pH levels. Studies have shown that BzATP-TEA can lead to alkalinization responses in cells, which are not replicated by ATP alone . This highlights the importance of controlling for non-specific effects when utilizing BzATP in experimental settings.

Case Studies

-

Calcium Signaling in MC3T3-E1 Cells:

BzATP-TEA was found to cause a rapid increase in intracellular calcium levels in MC3T3-E1 cells, demonstrating its effectiveness as a P2X7 agonist. The study confirmed that this calcium influx was not due to TEA but rather the activation of P2X7 receptors . -

Proton Efflux Studies:

In experiments assessing proton efflux from cells, BzATP-TEA induced sustained increases in metabolic acid production that were dependent on glucose metabolism and phosphatidylinositol 3-kinase activity. The sustained phase of proton efflux was blocked by specific antagonists of the P2X7 receptor, confirming the receptor's role in mediating these effects .

Data Summary

| Parameter | Value |

|---|---|

| Chemical Name | 2'(3')-O-(4-benzoylbenzoyl)ATP triethylammonium salt |

| Potency (vs ATP) | 5 - 10 fold greater |

| EC50 (Rat) | 3.6 µM |

| EC50 (Human) | 7 µM |

| EC50 (Mouse) | 285 µM |

| Partial Agonist Activity | P2X1 (pEC50 = 8.7), P2Y1 |

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3/t16-,19-,20-,23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOVBTNCGADRTH-WBLDMZOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N6O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745566 | |

| Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

816.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112898-15-4 | |

| Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.